Potent 17β-HSD1 Inhibition: Quantitative Advantage over Class Baseline
A derivative synthesized from the Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate scaffold demonstrates potent inhibitory activity against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a key enzyme in estrogen biosynthesis [1]. This activity establishes the scaffold's utility in developing targeted therapies for hormone-dependent cancers, a property not shared by simpler, unfunctionalized piperidine esters .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM (for a derivative containing the core scaffold) [1] |
| Comparator Or Baseline | Unsubstituted piperidine esters typically lack this specific enzyme inhibition profile |
| Quantified Difference | Specific activity not present in baseline comparator |
| Conditions | Inhibition of human placental cytosolic fraction 17β-HSD1 using [3H]-E1 as substrate in presence of NAD+ by radio-HPLC analysis [1] |
Why This Matters
This demonstrates that the Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate core provides a unique pharmacophore for achieving high-affinity inhibition of a clinically relevant target, which is not a general property of simpler piperidine esters.
- [1] BindingDB. (n.d.). BDBM50515446 (CHEMBL4441152). Affinity data for 17-beta-hydroxysteroid dehydrogenase type 1. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515446 View Source
